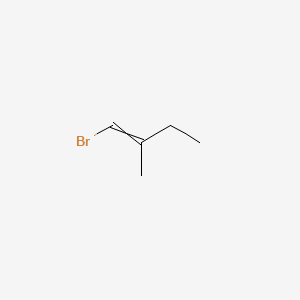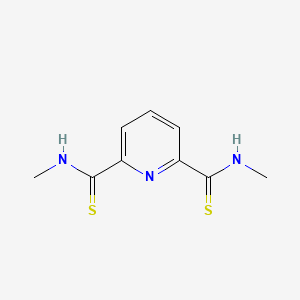
N~2~,N~6~-Dimethylpyridine-2,6-dicarbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~2~,N~6~-Dimethylpyridine-2,6-dicarbothioamide is a chemical compound with the molecular formula C9H11N3S2 It is a derivative of pyridine, a basic heterocyclic organic compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N2,N~6~-Dimethylpyridine-2,6-dicarbothioamide typically involves the reaction of pyridine-2,6-dicarboxylic acid with thionyl chloride to form pyridine-2,6-dicarbonyl chloride. This intermediate is then reacted with dimethylamine to yield the desired compound. The reaction conditions usually involve the use of an inert atmosphere, such as nitrogen, and temperatures ranging from 0°C to room temperature.
Industrial Production Methods
Industrial production of N2,N~6~-Dimethylpyridine-2,6-dicarbothioamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
N~2~,N~6~-Dimethylpyridine-2,6-dicarbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thioamide groups to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thioamide groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under mild to moderate conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N~2~,N~6~-Dimethylpyridine-2,6-dicarbothioamide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mecanismo De Acción
The mechanism of action of N2,N~6~-Dimethylpyridine-2,6-dicarbothioamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form coordination complexes with metal ions, which can modulate the activity of metalloenzymes. Additionally, its thioamide groups can interact with nucleophilic sites on proteins, leading to inhibition or modulation of their activity.
Comparación Con Compuestos Similares
Similar Compounds
- N~2~,N~6~-Dimethylpyridine-2,6-dicarboxamide
- N~2~,N~6~-Dimethylpyridine-2,6-diamine
- N~2~,N~6~-Dimethylpyridine-2,6-dicarboximidamide
Uniqueness
N~2~,N~6~-Dimethylpyridine-2,6-dicarbothioamide is unique due to its thioamide groups, which impart distinct chemical reactivity and biological activity compared to its analogs. The presence of sulfur atoms in the thioamide groups allows for unique interactions with metal ions and biological macromolecules, making it a valuable compound in various research and industrial applications.
Propiedades
Número CAS |
39237-53-1 |
|---|---|
Fórmula molecular |
C9H11N3S2 |
Peso molecular |
225.3 g/mol |
Nombre IUPAC |
2-N,6-N-dimethylpyridine-2,6-dicarbothioamide |
InChI |
InChI=1S/C9H11N3S2/c1-10-8(13)6-4-3-5-7(12-6)9(14)11-2/h3-5H,1-2H3,(H,10,13)(H,11,14) |
Clave InChI |
FKQPREFUOAZFDC-UHFFFAOYSA-N |
SMILES canónico |
CNC(=S)C1=NC(=CC=C1)C(=S)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



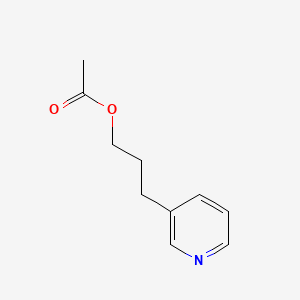
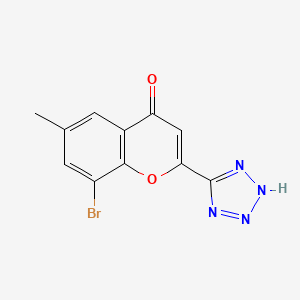
![(Bromomethyl)[1-(naphthalen-1-yl)cyclohexa-2,4-dien-1-yl]-lambda~2~-germane](/img/structure/B14676764.png)
![1-Chloro-2-[(propan-2-yl)sulfanyl]benzene](/img/structure/B14676765.png)
![2-[2-(Azepan-1-yl)ethoxy]ethan-1-ol](/img/structure/B14676767.png)
![7,8-Diazatetracyclo[3.3.0.02,4.03,6]oct-7-ene](/img/structure/B14676768.png)
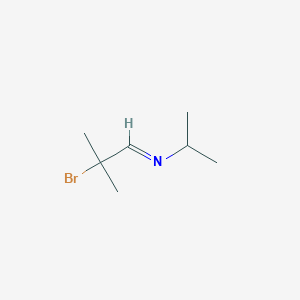
![6-[4-(Morpholin-4-yl)phenyl]-4,5-dihydropyridazin-3(2H)-one](/img/structure/B14676779.png)


![2-[1-Methyl-5-(4-methylbenzoyl)-1H-pyrrol-2-yl]acetamide](/img/structure/B14676809.png)

